Ethyl 2-(4-propylpiperazin-1-yl)acetate
Description
Ethyl 2-(4-propylpiperazin-1-yl)acetate is an organic compound featuring a piperazine ring substituted with a propyl group at the 4-position, linked to an ethyl acetate moiety. This structure combines the hydrogen-bonding capability of the piperazine nitrogen atoms with the lipophilic ethyl ester group, making it a versatile intermediate in medicinal chemistry and drug design. Piperazine derivatives are widely studied for their pharmacological properties, including CNS activity and receptor modulation .
Properties
IUPAC Name |
ethyl 2-(4-propylpiperazin-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-3-5-12-6-8-13(9-7-12)10-11(14)15-4-2/h3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFLBLOXWIWWIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101296312 | |
| Record name | Ethyl 4-propyl-1-piperazineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101296312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24637-28-3 | |
| Record name | Ethyl 4-propyl-1-piperazineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24637-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-propyl-1-piperazineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101296312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-propylpiperazin-1-yl)acetate typically involves the reaction of 4-propylpiperazine with ethyl chloroacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-propylpiperazin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-propylpiperazin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: Used in the production of various chemical products, including polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 2-(4-propylpiperazin-1-yl)acetate involves its interaction with specific molecular targets in biological systems. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Ethyl 2-(4-propylpiperazin-1-yl)acetate with structurally related compounds, focusing on molecular features, physicochemical properties, and synthetic pathways.
Structural Analogues
Ethyl 2-(piperidin-4-yl)acetate
- Structure : Replaces the piperazine ring with a piperidine ring.
- Properties : Molecular weight = 185.26 g/mol; Log Po/w = 0.98; TPSA = 46.33 Ų; moderate BBB permeability .
- Key Difference : Piperidine lacks the second nitrogen in the piperazine ring, reducing hydrogen-bonding capacity and altering pharmacokinetics.
Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate Structure: Features a benzoate ester with a nitro group and 4-propylpiperazine substituent. Synthesis: Likely involves nucleophilic substitution or coupling reactions, similar to piperazine-acetate derivatives .
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one
- Structure : Piperazine linked to a chloroketone and pyrimidine-phenyl group.
- Synthesis : Reacts chloroacetyl chloride with piperazine derivatives in acetonitrile, as described for similar compounds .
- Key Difference : The ketone group introduces electrophilic reactivity, enabling cross-coupling or alkylation reactions.
Ethyl 2-(4-piperazin-1-ylphenoxy)acetate Structure: Piperazine connected via a phenoxy group to the acetate ester. Properties: Molecular formula = C₁₄H₂₀N₂O₃; higher molecular weight (264.32 g/mol) due to the aromatic phenoxy group . Key Difference: The phenoxy spacer increases rigidity and may enhance π-π stacking interactions in target binding.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | TPSA (Ų) | Log Po/w | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | C₁₁H₂₁N₂O₂ | 213.30 (calculated) | 41.57 | 1.2* | Piperazine, ester |
| Ethyl 2-(piperidin-4-yl)acetate | C₉H₁₇NO₂ | 185.26 | 46.33 | 0.98 | Piperidine, ester |
| Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate | C₁₆H₂₁N₃O₄ | 319.36 | 78.54 | 2.5* | Nitro, benzoate, piperazine |
| Ethyl 2-(4-piperazin-1-ylphenoxy)acetate | C₁₄H₂₀N₂O₃ | 264.32 | 58.92 | 1.8* | Phenoxy, piperazine, ester |
*Estimated using analogous data from .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
